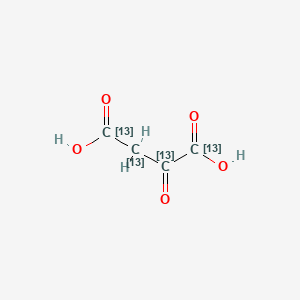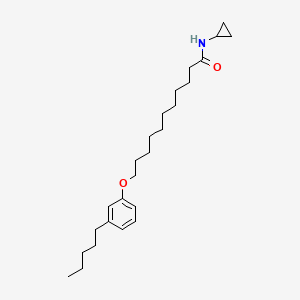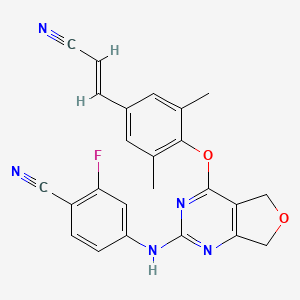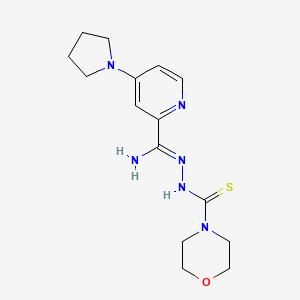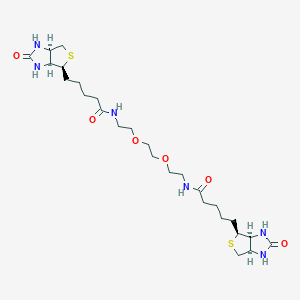![molecular formula C11H23NO5 B12404834 (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate](/img/structure/B12404834.png)
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate is a deuterated derivative of a compound that features a tert-butoxycarbonyl (Boc) protecting group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate typically involves the following steps:
Deuteration: Introduction of deuterium atoms into the precursor molecule. This can be achieved through catalytic exchange reactions using deuterium gas or deuterated solvents.
Protection: The amino group is protected using a tert-butoxycarbonyl (Boc) group. This step involves the reaction of the amino compound with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.
Coupling: The protected amino acid is then coupled with the appropriate carboxylic acid derivative under peptide coupling conditions, often using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
The compound is used as a building block in organic synthesis, particularly in the preparation of deuterated analogs of biologically active molecules.
Biology
In biological studies, it serves as a tracer molecule due to its deuterium labeling, which helps in tracking metabolic pathways and studying enzyme mechanisms.
Medicine
In pharmaceutical research, the compound is used to develop deuterated drugs, which often exhibit improved pharmacokinetic properties such as increased metabolic stability and reduced toxicity.
Industry
The compound finds applications in the development of advanced materials and as a standard in analytical chemistry for mass spectrometry calibration.
作用机制
The mechanism of action of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterium atoms can influence the compound’s metabolic pathways, leading to altered reaction rates and product distributions. This isotopic effect is utilized to study enzyme kinetics and drug metabolism.
相似化合物的比较
Similar Compounds
- (2S)-5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid .
- (2R,4S)-5-Biphenyl-4-yl-4-tert-butoxycarbonylamino-2-methylpentanoic acid.
Uniqueness
The uniqueness of (2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate lies in its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier isotope leads to different vibrational frequencies in infrared spectroscopy and altered reaction kinetics, making it a valuable tool in mechanistic studies and drug development.
属性
分子式 |
C11H23NO5 |
|---|---|
分子量 |
252.32 g/mol |
IUPAC 名称 |
(2S)-5,5,5-trideuterio-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid;hydrate |
InChI |
InChI=1S/C11H21NO4.H2O/c1-7(2)6-8(9(13)14)12-10(15)16-11(3,4)5;/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14);1H2/t8-;/m0./s1/i1D3;/t7?,8-; |
InChI 键 |
URQQEIOTRWJXBA-ASKMLXMYSA-N |
手性 SMILES |
[2H]C([2H])([2H])C(C)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C.O |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)OC(C)(C)C.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



